Deshydroxy Venlafaxine HCl

Description

Definitional Context and Nomenclature

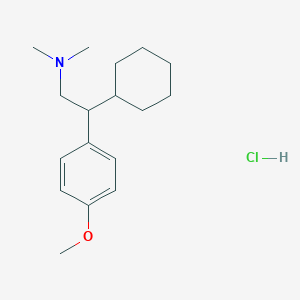

Deshydroxy Venlafaxine (B1195380) HCl is known by several systematic and common names in scientific literature and chemical catalogs. Its primary chemical name is 2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine hydrochloride. axonmedchem.com In the context of pharmaceutical quality control and pharmacopeial standards, it is officially designated as Venlafaxine EP Impurity G. allmpus.comchemicea.com

The compound is the hydrochloride salt form of its parent base. allmpus.com The definitional properties of Deshydroxy Venlafaxine HCl are summarized in the table below.

| Property | Data |

| Common Name | This compound |

| Synonym(s) | Venlafaxine EP Impurity G chemicea.comallmpus.com |

| Chemical Name | 1-[2-Dimethylamino-1-(4-methoxyphenyl) ethyl] cyclohexane (B81311) HCl allmpus.com |

| Molecular Formula | C17H28ClNO allmpus.comallmpus.com |

| Molecular Weight | 297.86 g/mol allmpus.comallmpus.com |

| CAS Number | 1076199-92-2 allmpus.comallmpus.com, 2108968-20-1 axonmedchem.comchemicea.com |

Role as a Metabolite and Impurity of Venlafaxine

This compound is identified as both a metabolite and an impurity of Venlafaxine. axonmedchem.com Its primary significance in academic and industrial research, however, stems from its classification as a process impurity. In the synthesis of Venlafaxine Hydrochloride, various related substances can be formed, and this compound is one such compound. alentris.org The European Pharmacopoeia (EP) specifically lists it as "Venlafaxine EP Impurity G," highlighting its importance from a regulatory and quality control perspective. allmpus.comchemicea.comcymitquimica.com

While the term "metabolite" is also used, it is important to distinguish it from the primary, pharmacologically active metabolites of Venlafaxine formed in the body, such as O-desmethylvenlafaxine (ODV). nih.govdrugbank.com The study of this compound as an impurity is crucial for ensuring the purity and safety of the final Venlafaxine drug product. The development of manufacturing processes that minimize or eliminate the formation of such impurities is a key objective in pharmaceutical production. asianpubs.org

Significance in Pharmaceutical Sciences Research

The significance of this compound in pharmaceutical sciences is centered on its role as a reference standard for analytical testing. To ensure that commercial batches of Venlafaxine meet stringent purity requirements set by regulatory bodies, manufacturers must be able to accurately detect and quantify any impurities present. nih.gov

Detailed research findings in analytical chemistry report the development of sophisticated methods, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify Venlafaxine from its related substances, including this compound. nih.govsysrevpharm.org The availability of highly purified this compound as a certified reference material is essential for the validation of these analytical methods. synzeal.com This allows analytical laboratories to:

Confirm the identity of the impurity in a sample of Venlafaxine.

Accurately measure the concentration of the impurity.

Ensure that the level of the impurity does not exceed the safe limits defined by pharmacopeial standards.

Therefore, research involving this compound is fundamental to the quality assurance and regulatory compliance of Venlafaxine-based medicines. sysrevpharm.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO.ClH/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15;/h9-12,14,17H,4-8,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZPVMYHARNMOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Deshydroxy Venlafaxine Hcl

Targeted Synthesis of Deshydroxy Venlafaxine (B1195380) HCl

The creation of Deshydroxy Venlafaxine HCl is a significant area of study, primarily involving the chemical modification of venlafaxine.

Demethylation Routes from Venlafaxine Precursors

The primary route for synthesizing this compound involves the selective demethylation of venlafaxine. This process is a key focus of research, as venlafaxine is a readily available precursor. The biotransformation of venlafaxine into its major metabolites, O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), has been studied extensively. nih.gov

In one approach, the O-demethylation of a spiro-venlafaxine hydrochloride intermediate is performed using an alkane thiolate anion in the presence of a high molecular weight polyol and an alcoholic solvent at elevated temperatures. google.com This method is advantageous as it utilizes a stable intermediate, which can help to avoid side reactions that may occur when directly demethylating venlafaxine. google.com The subsequent ring-opening of the resulting spiro-desvenlafaxine intermediate in a one-pot process yields O-desmethyl-Venlafaxine free base. google.com

Another patented process for synthesizing venlafaxine itself involves the reduction of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanone, followed by treatment with formaldehyde (B43269) and formic acid. asianpubs.org While this outlines the synthesis of the precursor, it highlights the complexity of manipulating the functional groups on the venlafaxine scaffold.

The following table summarizes the key reagents and conditions for the demethylation of venlafaxine precursors.

| Precursor | Reagents | Key Conditions | Product |

| Spiro-venlafaxine hydrochloride | Alkane thiolate anion, high molecular weight polyol, alcoholic solvent | Elevated temperature | O-desmethyl-Venlafaxine free base |

| Venlafaxine | Human liver microsomes, cDNA-transfected cells | In vitro incubation | O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV) |

Novel Synthetic Pathways Research

Research into novel synthetic pathways for this compound and related compounds is ongoing. One area of investigation involves the development of extended-release formulations, which has led to the exploration of new chemical modifications. nih.gov For instance, venlafaxine has been covalently linked to a water-soluble anionic polyamidoamine dendrimer via a hydrolyzable ester bond. nih.gov This research, while focused on drug delivery, demonstrates the potential for creating new derivatives and analogs of venlafaxine, which could include novel routes to this compound.

Further research has focused on the synthesis of venlafaxine itself, aiming for more cost-effective and scalable processes. asianpubs.org These improved methods for producing the parent compound could indirectly facilitate more research into its derivatives, including this compound.

Chemical Reactivity Studies

The chemical reactivity of this compound has been explored through various types of reactions, providing insight into its molecular properties and potential transformations.

Oxidative Reactions and Product Characterization

This compound can undergo oxidation to form quinone derivatives. Studies on the parent compound, venlafaxine, have shown that it can modulate oxidative stress. nih.gov Research has demonstrated that venlafaxine administration can decrease lipid peroxidation levels and increase antioxidant levels in certain biological systems. nih.govmdpi.com This suggests that the chemical structure is susceptible to oxidative processes. The presence of the phenolic hydroxyl group in Deshydroxy Venlafaxine would likely influence its reactivity towards oxidation compared to the methoxy (B1213986) group in venlafaxine.

Reductive Transformations

In terms of reductive transformations, this compound can be reduced to form venlafaxine. This indicates that the deshydroxy group can be converted back to the original functional group present in the parent molecule.

Nucleophilic Substitution Reactions

This compound is capable of participating in nucleophilic substitution reactions. The hydroxyl and amino groups present in the molecule are potential sites for such reactions, allowing for the introduction of various functional groups and further chemical modifications.

The following table outlines the types of chemical reactions this compound undergoes and the resulting products.

| Reaction Type | Reactant | Potential Product(s) |

| Oxidation | This compound | Quinone derivatives |

| Reduction | This compound | Venlafaxine |

| Nucleophilic Substitution | This compound | Various substituted derivatives |

Degradation Pathways and Impurity Formation Research

The stability of a pharmaceutical compound is a critical attribute, and understanding its degradation is essential for ensuring its quality and purity. Research into this compound, a major active metabolite of Venlafaxine, has focused on its behavior under forced conditions to predict its long-term stability and identify potential degradants.

Forced degradation studies, conducted according to International Conference on Harmonisation (ICH) guidelines, are instrumental in establishing the inherent stability characteristics of a drug substance. This compound has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light exposure.

Research indicates that this compound is particularly susceptible to degradation under acidic conditions. jocpr.comnih.gov Studies have shown that heating the compound in 1 M hydrochloric acid (HCl) at 80°C for 8 hours results in significant degradation, with one major degradation product being formed. nih.gov In contrast, initial tests with 0.1 M HCl at the same temperature and duration showed negligible degradation, necessitating the use of stronger acidic conditions to induce a breakdown of 10–20%. nih.gov

Conversely, the compound demonstrates considerable stability under basic (alkaline), oxidative, and photolytic stress. It was found to be highly stable in 5 M sodium hydroxide (B78521) (NaOH) solution, even when refluxed at 80°C for 8 hours. nih.gov Some studies, however, did observe the formation of Desvenlafaxine (B1082) N-oxide under specific oxidative stress conditions (10% hydrogen peroxide at 80°C for 3 hours). ijrpc.com

Photochemical stability studies, where the compound was exposed to direct sunlight (60,000–70,000 lux) and UV light in a stability chamber, also showed no significant degradation. ijrpc.com Similarly, the compound remained stable when subjected to dry heat at 105°C for 24 hours. ijrpc.comceon.rs

Table 1: Summary of Stress Degradation Studies on Deshydroxy Venlafaxine

| Stress Condition | Parameters | Observation | Reference(s) |

|---|---|---|---|

| Acid Hydrolysis | 1 M HCl, 80°C, 8 hours | Significant degradation (10-20%) | jocpr.comnih.gov |

| Base Hydrolysis | 5 M NaOH, 80°C, 8 hours | Highly stable, no degradation | nih.gov |

| Oxidative Stress | 10% H₂O₂, 80°C, 3 hours | Significant degradation, N-oxide formation | ijrpc.com |

| Thermal Degradation | 105°C, 24 hours | Stable | ijrpc.com |

| Photolytic Degradation | Direct Sunlight & UV Chamber | Stable | ijrpc.com |

The primary focus following forced degradation is the identification and structural elucidation of the resulting impurities. For this compound, the major degradant formed under acidic stress has been successfully identified using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

The analysis revealed that the degradation pathway involves the dehydration of the parent molecule. Specifically, the hydroxyl group (-OH) attached to the cyclohexane (B81311) ring is eliminated, leading to the formation of a double bond. nih.govresearchgate.net The resulting degradation product has been identified as 4-[2-(dimethylamino)(1-cyclohexylidene) ethyl]phenol . nih.gov This structure was confirmed by mass spectrometry, which detected a product with a mass-to-charge ratio (m/z) of 246.5, corresponding to the loss of a water molecule (mass of 18) from the parent Deshydroxy Venlafaxine (m/z 264.4). nih.gov Another study confirmed this acidic degradation product as 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol , which results from the same dehydration mechanism. jocpr.com

Under oxidative stress, a different impurity, Desvenlafaxine N-oxide , was identified as the major degradation product. ijrpc.com

Table 2: Identified Degradation Products of Deshydroxy Venlafaxine

| Degradant Name | Formation Condition | Molecular Formula | Structure | Reference(s) |

|---|---|---|---|---|

| 4-[2-(dimethylamino)(1-cyclohexylidene) ethyl]phenol | Acid Hydrolysis | C₁₆H₂₃NO | Dehydration product | nih.gov |

| Desvenlafaxine N-oxide | Oxidative Stress | C₁₆H₂₅NO₃ | Oxidation of the dimethylamino group | ijrpc.com |

The detection and quantification of impurities in this compound require robust and specific analytical methods. Stability-indicating methods are crucial as they must be able to separate the intact drug from its various degradation products.

A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for this purpose. jocpr.comresearchgate.net This method effectively separates Deshydroxy Venlafaxine from its acid-induced degradation product. researchgate.net The chromatographic separation is typically achieved on a C18 column, such as a SymmetryShield C18, using an isocratic mobile phase. nih.govresearchgate.net One effective mobile phase consists of a mixture of 0.2% (v/v) triethylamine (B128534) in 0.05 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and methanol (B129727). nih.govresearchgate.net

For the identification of unknown impurities, LC-MS is the technique of choice. nih.gov It couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer, enabling the determination of the molecular weight and fragmentation patterns of the degradants, which is essential for their structural elucidation. nih.govresearchgate.net In these analyses, electrospray ionization (ESI) in positive mode is commonly used. nih.gov

Table 3: Methodologies for Impurity Profiling

| Technique | Column | Mobile Phase | Detection | Purpose | Reference(s) |

|---|---|---|---|---|---|

| RP-HPLC | SymmetryShield C18 (5 µm, 250 mm x 4.6 mm) | 0.2% Triethylamine in 0.05 M Ammonium Acetate (pH 6.5) and Methanol | UV | Quantification and separation of drug from degradants | nih.govresearchgate.net |

| LC-MS/MS | C18 Column | Volatile buffer (e.g., Ammonium Acetate) and Acetonitrile (B52724) | ESI-MS/MS | Identification and structural characterization of degradants | nih.govijrpc.com |

Preclinical Pharmacological and Biochemical Investigations of Deshydroxy Venlafaxine Hcl

In Vitro Neurotransmitter Transporter Binding and Functional Assays

The primary mechanism of action for many antidepressants, including venlafaxine (B1195380) and its metabolites, involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by binding to their respective transporters (SERT and NET). cbg-meb.nlfda.gov In vitro studies are essential to determine the affinity and selectivity of a compound for these transporters.

Serotonin Transporter (SERT) Interaction Studies

Norepinephrine Transporter (NET) Interaction Studies

Similar to SERT, the interaction with the norepinephrine transporter is a key aspect of the pharmacological profile of SNRIs. In vitro studies have shown that venlafaxine has a lower affinity for the NET compared to the SERT. nih.govpsychopharmacologyinstitute.com One study reported a Ki value of 2480 nM for venlafaxine at the human norepinephrine transporter, indicating a 30-fold selectivity for SERT over NET. selleckchem.com Positron Emission Tomography (PET) studies in humans have confirmed that venlafaxine extended-release (ER) does occupy the norepinephrine transporter in the brain at clinically relevant doses. semanticscholar.org

Comparative Pharmacological Activity with Venlafaxine and O-Desmethylvenlafaxine (Desvenlafaxine)

Table 1: Comparative Affinity of Venlafaxine for Neurotransmitter Transporters

| Compound | Transporter | Ki (nM) |

| Venlafaxine | Serotonin (SERT) | 82 selleckchem.com |

| Venlafaxine | Norepinephrine (NET) | 2480 selleckchem.com |

Enzyme Metabolism and Interaction Profiling

Cytochrome P450 (CYP) Enzyme Interaction Research

Venlafaxine is extensively metabolized in the liver, primarily by the CYP2D6 isoenzyme, to its active metabolite, O-desmethylvenlafaxine. pharmgkb.orgpsychopharmacologyinstitute.comdrugbank.com Other CYP enzymes, such as CYP3A4, CYP2C9, and CYP2C19, are involved in the metabolism of venlafaxine to a lesser extent, forming minor metabolites like N-desmethylvenlafaxine. drugbank.comnih.gov In vitro studies have shown that venlafaxine is a relatively weak inhibitor of CYP2D6. fda.govnih.gov Both venlafaxine and desvenlafaxine (B1082) have demonstrated a low potential for inhibiting the metabolism of substrates for various CYP enzymes, suggesting a low risk of clinically significant drug-drug interactions mediated by CYP inhibition. selleckchem.comnih.gov

Microsomal Assay Applications in Cross-Species Metabolism Studies

In vitro studies using human liver microsomes are instrumental in elucidating the metabolic pathways of drugs. nih.gov Such assays have confirmed that CYP2D6 is the major enzyme responsible for the O-demethylation of venlafaxine to ODV, while CYP3A4, CYP2C9, and CYP2C19 contribute to the formation of N-desmethylvenlafaxine. nih.gov Cross-species metabolism studies have also been conducted, showing the metabolic disposition of venlafaxine in mice, rats, dogs, and rhesus monkeys. drugbank.com

Table 2: Major Enzymes Involved in Venlafaxine Metabolism

| Metabolite | Primary Enzyme(s) |

| O-desmethylvenlafaxine (ODV) | CYP2D6 pharmgkb.orgnih.gov |

| N-desmethylvenlafaxine (NDV) | CYP3A4, CYP2C9, CYP2C19 drugbank.comnih.gov |

Cellular and Subcellular Interaction Mechanisms

Deshydroxy Venlafaxine HCl, also identified as Venlafaxine Impurity G, is a known metabolite and impurity of Venlafaxine. veeprho.comaxonmedchem.com Its chemical structure, 2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine, notably lacks the hydroxyl group on the cyclohexanol (B46403) ring that is characteristic of the parent compound, venlafaxine. veeprho.comnih.govfda.gov This structural distinction is critical, as pharmacological and biochemical interactions are highly dependent on molecular structure. Preclinical research on the parent compound, venlafaxine, and its primary active metabolite, O-desmethylvenlafaxine (ODV), is extensive; however, specific data on this compound is sparse in publicly available scientific literature.

Efflux Transporter Interaction Studies

No specific studies on the interaction between this compound and cellular efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), were identified in the published literature.

It is noteworthy that dedicated studies comparing venlafaxine and its major metabolite, desvenlafaxine (ODV), have revealed significant differences in their interactions with these transporters. Research has shown that venlafaxine induces the expression of P-gp and BCRP, while desvenlafaxine does not demonstrate this effect. nih.gov Further in vivo studies confirmed that venlafaxine can upregulate BCRP expression in the brain and liver, an effect not observed with desvenlafaxine. nih.gov These findings highlight that even small changes in molecular structure between a parent drug and its metabolites can lead to substantially different interactions with efflux transporters. Therefore, no assumptions can be made about the potential for this compound to act as a substrate or inducer of these pumps.

In Vitro Neuropharmacology Research

The in vitro neuropharmacological profile of this compound is not extensively detailed in peer-reviewed studies. However, information from supplier technical documents indicates that the compound is pharmacologically active. It is described as an inhibitor of the neuronal reuptake of serotonin, norepinephrine, and dopamine (B1211576). veeprho.com

This profile suggests a potential mechanism of action similar to that of its parent compound, venlafaxine, which is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). nih.govwikipedia.org Preclinical studies show that venlafaxine and its primary metabolite, O-desmethylvenlafaxine, are potent inhibitors of serotonin and norepinephrine reuptake and weak inhibitors of dopamine reuptake. fda.govdrugbank.com They exhibit no significant affinity for muscarinic, histaminergic, or α1-adrenergic receptors in vitro. fda.gov

While the general inhibitory activity of this compound is noted, detailed quantitative data from in vitro radioligand binding studies, such as inhibition constants (Ki) or IC50 values for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are not available in the searched literature. Consequently, a direct comparison of its potency and selectivity against that of venlafaxine or O-desmethylvenlafaxine cannot be made.

Data Tables

Data regarding the cellular uptake, efflux transporter interaction, and in vitro neuropharmacology of this compound is not sufficiently available in the public domain to generate interactive data tables.

Advanced Analytical Techniques for Deshydroxy Venlafaxine Hcl

Chromatographic Separation and Detection Methods

Chromatography is fundamental to separating Deshydroxy Venlafaxine (B1195380) HCl from its parent compound, other metabolites, and potential impurities. The choice of method depends on the required sensitivity, resolution, and analytical objective.

High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Deshydroxy Venlafaxine HCl. nih.gov Its versatility is enhanced by coupling with various detectors, each offering distinct advantages in sensitivity and selectivity.

UV Detection: HPLC with Ultraviolet (UV) detection is a widely used method due to its simplicity and cost-effectiveness. sysrevpharm.org The analysis typically involves a reversed-phase column (e.g., C18) and a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. actascientific.com Detection is commonly performed at a wavelength around 224 nm or 227 nm, where the molecule exhibits significant absorbance. medcraveonline.comnih.gov While robust for quantifying higher concentrations, HPLC-UV methods may have higher limits of quantitation, ranging from 0.05 to 600 µg/mL, compared to more sensitive techniques. sysrevpharm.org

Fluorescence Detection: For enhanced sensitivity, fluorescence detection is employed. Deshydroxy Venlafaxine possesses native fluorescence, allowing for its detection at low concentrations without the need for derivatization. A typical method uses an excitation wavelength (λex) of 200 nm and an emission wavelength (λem) of 300 nm. nih.gov This approach can achieve a lower limit of quantification of 1 ng/mL, making it suitable for analyses where trace amounts of the compound are expected. nih.gov

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of sensitivity and specificity. sysrevpharm.org This technique is particularly valuable for complex matrices. In positive ion electrospray ionization (ESI) mode, Deshydroxy Venlafaxine is monitored by its specific precursor-to-product ion transition. A common transition monitored in multiple reaction monitoring (MRM) mode is m/z 264.2 → 107.1 or m/z 264.33 → 57.72. nih.govepa.gov LC-MS methods can achieve quantification limits as low as 0.1 to 5.0 ng/mL, demonstrating superior sensitivity over UV detection. sysrevpharm.org

| Detector | Typical Wavelength/Transition | Mobile Phase Example | Column Example | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| UV | 227 nm | Acetonitrile: Buffer (pH 7.0) (70:30) | Not Specified | 0.05 - 600 µg/mL | sysrevpharm.orgnih.gov |

| Fluorescence | λex 200 nm / λem 300 nm | Methanol (B129727):Water (35:65, v/v) at pH 2.5 | ChromolithTM Performance RP-18e | 1 ng/mL | nih.gov |

| Mass Spectrometry (MS) | m/z 264.33 → 57.72 | Acetonitrile:10 mM Ammonium (B1175870) Acetate (B1210297) (pH 4.5) (90:10) | X-terra RP8 | 0.100 ng/mL | epa.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. nih.gov A validated UPLC method for Venlafaxine and its metabolites, including Deshydroxy Venlafaxine, uses an ACQUITY UPLC® BEH Shield RP18 column with an isocratic mobile phase of water (containing 2 mM ammonium acetate) and acetonitrile (20:80, v/v). nih.gov This method allows for the elution of all analytes within 1.5 minutes, significantly reducing run time compared to conventional HPLC. nih.gov The enhanced efficiency and speed make UPLC a powerful tool for high-throughput analysis. nih.gov

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) and its high-performance variant (HPTLC) are valuable for the separation and identification of this compound, particularly in stability and degradation studies. scispace.comresearchgate.net These methods involve spotting the sample on a silica (B1680970) gel 60 F254 plate and developing it with a suitable mobile phase. medcraveonline.comresearchgate.net

For HPTLC analysis of Venlafaxine Hydrochloride, a mobile phase of methanol and ammonia (B1221849) (4.5:0.5 v/v) has been used, yielding an Rf value of 0.65. medcraveonline.com Another study on degradation kinetics employed a mobile phase of butanol-acetic acid-water (6:2:2 v/v), resulting in an Rf value of 0.58 ± 0.02. researchgate.net Densitometric scanning is typically performed at wavelengths like 224 nm or 254 nm for quantification. medcraveonline.comresearchgate.net HPTLC offers advantages of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. medcraveonline.com

| Method | Mobile Phase | Rf Value | Detection Wavelength | Reference |

|---|---|---|---|---|

| HPTLC | Methanol: Ammonia (4.5:0.5 v/v) | 0.65 ± 0.02 | 224 nm | medcraveonline.com |

| HPTLC | Butanol: Acetic Acid: Water (6:2:2 v/v) | 0.58 ± 0.02 | 254 nm | researchgate.net |

| Preparative TLC | n-Hexane: Ethyl acetate (7:3) | Not Specified | UV light | scispace.com |

Spectroscopic Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and identifying unknown impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR (¹H NMR) reveals the number of different types of protons, their chemical environment, and their proximity to other protons. In a study characterizing a degradation product of Venlafaxine, ¹H NMR data was crucial for structural confirmation. scispace.com Specific chemical shifts (δ) are assigned to the various protons in the molecule, such as those on the cyclohexyl ring, the aromatic ring, and the dimethylamino group.

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the different carbon atoms in the molecule. rsc.org Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon skeleton. Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups. rsc.org

While specific NMR data for pure this compound is not detailed in the provided context, analysis of the parent compound Venlafaxine and its degradation products demonstrates the utility of NMR in confirming the core structure, which includes the cyclohexanol (B46403) ring and the methoxyphenyl group, parts of which are retained in Deshydroxy Venlafaxine. scispace.comrsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This is critical for confirming the identity of Deshydroxy Venlafaxine and for characterizing unknown substances.

When coupled with fragmentation techniques (MS/MS), a fragmentation pathway can be proposed. The molecule is ionized and then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is like a fingerprint for the molecule. For Deshydroxy Venlafaxine (molecular weight of the free base is 263.38 g/mol ), the protonated molecule [M+H]⁺ would be observed at m/z 264. nih.govresearchgate.net A key fragmentation event involves the cleavage of the side chain, leading to characteristic product ions that help confirm the structure. For instance, the fragmentation of Desvenlafaxine (B1082) (another name for Deshydroxy Venlafaxine) under acidic conditions has been studied to propose the structure of its degradation products. researchgate.net This analysis is fundamental in forced degradation studies to identify products and understand the stability of the drug substance. scispace.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of different chemical bonds.

Table 1: Expected Characteristic IR Absorption Peaks for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (hydroxyl) | 3200-3600 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (hydroxyl) | 1050-1250 | Stretching |

Note: This table is predictive and based on general vibrational frequencies for the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique used to measure the absorbance of UV or visible light by a substance in solution. The wavelength of maximum absorbance (λmax) is a characteristic of the compound and is used for its quantification.

For this compound, the UV-Vis spectrum would be influenced by its aromatic chromophore. The λmax would likely be in the UV region, similar to that of venlafaxine HCl, which exhibits absorption maxima around 225 nm and 274 nm depending on the solvent used. wjpmr.comasianpubs.orgijiset.comijpsr.infosielc.comnih.gov The development of a UV-Vis spectrophotometric method for this compound would involve selecting an appropriate solvent in which the compound is stable and exhibits good absorbance. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This method, once validated, can be applied for the routine analysis of the compound in bulk and pharmaceutical formulations.

Table 2: Reported UV Absorption Maxima for the Related Compound Venlafaxine HCl

| Solvent | λmax (nm) |

|---|---|

| Acetonitrile and Water (20:80) | 226 asianpubs.org |

| Distilled Water | 225.20 ijiset.com |

| 0.1 N HCl | 225.5 wjpmr.com |

| pH 6.8 Phosphate Buffer | 226 wjpmr.com |

This data is for Venlafaxine HCl and serves as a reference for the expected UV absorption region for this compound.

Quantitative Bioanalytical Method Development and Validation for Research Studies

The quantification of this compound in biological matrices is essential for preclinical research. High-performance liquid chromatography (HPLC) coupled with a suitable detector, often UV or mass spectrometry (MS), is the method of choice for such analyses due to its high sensitivity and specificity.

A bioanalytical method must be rigorously validated to ensure its reliability. The validation process, typically following guidelines from regulatory bodies like the FDA, includes the assessment of several key parameters: nih.govnih.govscielo.br

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range. For the related compound venlafaxine, linear ranges have been established in various studies, for instance, 42-78 μg/ml in one HPLC-UV method. nih.gov

Accuracy: The closeness of the measured value to the true value. It is determined by replicate analysis of samples containing known amounts of the analyte. For venlafaxine, accuracy is often reported as percent recovery, with values in the range of 98.25-99.27% being achieved in some methods. scielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).

Sensitivity: The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantitation, LOQ) with acceptable accuracy and precision.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Validated bioanalytical methods are crucial for determining the concentration of this compound in preclinical biological samples, such as plasma, brain, and liver homogenates from animal studies. nih.govubi.pt For instance, a study on venlafaxine and its metabolite desvenlafaxine utilized a MEPS (microextraction by packed sorbent)/HPLC-UV method for their simultaneous quantification in mouse plasma, brain, and liver. ubi.pt This type of application allows researchers to investigate the pharmacokinetic profile and tissue distribution of the compound.

The sample preparation is a critical step to remove interferences from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. nih.gov The choice of extraction method depends on the analyte's properties and the nature of the biological matrix.

Table 3: Example of Bioanalytical Method Validation Parameters for a Related Compound (Venlafaxine)

| Parameter | Typical Value/Range |

|---|---|

| Linearity (R²) | >0.99 nih.gov |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | <15% (<20% at LLOQ) |

This table provides typical acceptance criteria for bioanalytical method validation and is not specific to this compound.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability.

X-ray diffraction (XRD) is the primary technique used to determine the crystal structure of a compound. Single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the crystal lattice. Powder X-ray diffraction (PXRD) is used to identify the crystalline form and to detect polymorphism.

While the specific crystal structure of this compound has not been detailed in publicly available literature, studies on the closely related venlafaxine hydrochloride have revealed the existence of multiple polymorphic forms. researchgate.netgoogle.comresearchgate.net Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a drug can have different physicochemical properties. Therefore, a thorough solid-state characterization of this compound would be necessary to identify its crystalline form, assess its potential for polymorphism, and ensure consistent properties of the bulk drug substance.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Venlafaxine |

| Venlafaxine HCl |

| O-desmethylvenlafaxine |

Based on the scientific literature, there is a significant body of research on the polymorphism of Venlafaxine HCl, the parent compound of this compound. However, specific research detailing the polymorphic forms of this compound is not available in the provided search results. The existing research primarily focuses on the various crystalline and amorphous forms of Venlafaxine HCl.

Therefore, a detailed article on the polymorphism of this compound, including data tables and specific research findings as requested, cannot be generated at this time due to a lack of available data in the scientific literature.

Computational and Theoretical Chemistry Studies of Deshydroxy Venlafaxine Hcl

Molecular Modeling and Simulation of Deshydroxy Venlafaxine (B1195380) HCl

Molecular modeling and simulation are powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For Deshydroxy Venlafaxine HCl, these techniques could offer insights into its conformation, flexibility, and interactions with biological targets.

Molecular Mechanics and Docking: Studies on venlafaxine have utilized molecular docking programs like AutoDock4 and Spartan 10 to simulate its interaction with DNA. nih.gov These simulations predicted that both R and S isomers of venlafaxine fit into the minor groove of B-DNA. nih.gov A similar approach for this compound would involve building its 3D structure and docking it into the binding sites of serotonin (B10506) and norepinephrine (B1679862) transporters. The results would help to predict its binding affinity and orientation, providing a molecular basis for its potential pharmacological activity.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the conformational landscape of this compound in an aqueous environment. By simulating the atomic movements over time, researchers can identify stable conformations and understand how the molecule's flexibility might influence its interaction with receptors.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions.

Density Functional Theory (DFT): DFT calculations are commonly used to determine the optimized geometry, electronic charge distribution, and molecular orbital energies of drug molecules. For this compound, DFT could be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential Maps: These maps, generated from quantum chemical calculations, visualize the charge distribution across the molecule. For this compound, an electrostatic potential map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding its non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. nih.gov

Structure-Activity Relationship (SAR) Derivations via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods play a significant role in deriving these relationships.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical or physical properties of a series of compounds to their biological activities. While no specific QSAR studies on this compound are available, a hypothetical study could involve a series of related analogs. Computational descriptors such as molecular weight, logP (lipophilicity), and electronic parameters derived from quantum calculations would be used to build a predictive model for its activity as a serotonin-norepinephrine reuptake inhibitor.

The structural difference between this compound and its parent compounds, venlafaxine and desvenlafaxine (B1082), lies in the absence of a hydroxyl group on the cyclohexyl ring. This modification would be a key variable in any SAR study, as it would alter the molecule's polarity and hydrogen bonding capabilities.

Prediction of Metabolic Pathways and Degradation Products

Computational tools can predict the metabolic fate of a drug by identifying potential sites of metabolism and likely metabolites.

Metabolic Pathway Prediction: The metabolism of venlafaxine is well-documented, with O-demethylation to desvenlafaxine being a major pathway catalyzed by the CYP2D6 enzyme. nih.govdrugbank.com N-demethylation, mediated by CYP3A4 and CYP2C19, is a minor pathway. drugbank.com Computational models, including deep learning-based approaches, can predict the sites of metabolism on a molecule. nih.gov For this compound, these models would likely predict that the primary metabolic routes would involve N-demethylation and potential further hydroxylation on the aromatic ring or other positions of the cyclohexyl ring.

Degradation Product Prediction: Forced degradation studies, often part of regulatory submissions, identify potential degradation products under stress conditions like heat, light, acid, and base. fda.gov Computational methods can complement these experimental studies by predicting the most likely degradation pathways. For this compound, these predictions would focus on the hydrolysis of the ether linkage or oxidation of the amine group.

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel Analytical Reference Standards and Impurity Markers

The development and characterization of analytical reference standards are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. Deshydroxy Venlafaxine (B1195380) HCl, identified as Venlafaxine EP Impurity G, serves as a critical reference marker in the analysis of venlafaxine hydrochloride. tlcpharma.comchemicea.com Its availability as a well-characterized standard is essential for the accurate identification and quantification of this impurity in both the active pharmaceutical ingredient (API) and finished drug products.

The primary application of a Deshydroxy Venlafaxine HCl reference standard is in analytical method development and validation, particularly for chromatographic techniques like High-Performance Liquid Chromatography (HPLC). synzeal.comresearchgate.net These methods are employed by quality control (QC) laboratories to monitor the purity of venlafaxine. The reference standard allows for the precise determination of the impurity's retention time and response factor, enabling its detection and control within specified limits set by regulatory bodies.

Suppliers of pharmaceutical reference standards provide this compound with a comprehensive certificate of analysis, detailing its identity and purity, which is established through techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. researchgate.net This detailed characterization ensures its suitability for use in regulatory submissions like Abbreviated New Drug Applications (ANDAs), where a thorough impurity profile of the drug substance is required. synzeal.com

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | (2RS)-2-Cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine hydrochloride chemicea.com |

| Synonyms | Deshydroxy Venlafaxine Hydrochloride, Deoxy Venlafaxine, Venlafaxine EP Impurity G tlcpharma.comchemicea.com |

| CAS Number | 2108968-20-1 (HCl salt); 1076199-92-2 (Free Base) tlcpharma.comlabshake.comaxonmedchem.com |

| Molecular Formula | C₁₇H₂₈ClNO tlcpharma.com |

| Molecular Weight | 297.86 g/mol |

Mechanistic Studies of its Formation Pathways in Complex Systems

Understanding the formation pathways of impurities is a key aspect of pharmaceutical process development and stability testing. For this compound, the precise mechanisms of its formation are not extensively detailed in publicly available literature, presenting a significant area for future academic investigation. This compound is recognized as a process-related impurity and potential degradant of venlafaxine. tlcpharma.comresearchgate.net

Mechanistic studies would likely focus on two primary areas: synthesis and degradation.

Synthetic Pathways: The formation of this compound could occur as a byproduct during the synthesis of venlafaxine. One plausible hypothesis is the incomplete reaction or a side reaction involving the starting materials. For instance, if the synthesis involves the Grignard reaction of 4-methoxy-phenylacetonitrile with cyclohexanone, subsequent reduction steps could potentially lead to the formation of the deshydroxy analog if the tertiary alcohol is reduced. Another route could involve the dehydration of the tertiary alcohol of venlafaxine under certain catalytic or acidic conditions during workup, followed by reduction. nih.govgoogle.com

Degradation Pathways: In complex systems such as a finished dosage form, Deshydroxy Venlafaxine could be formed through the degradation of venlafaxine under stress conditions (e.g., heat, light, humidity, or acidic/basic environments). The tertiary alcohol on the cyclohexane (B81311) ring of venlafaxine is a potential site for acid-catalyzed dehydration to form an alkene intermediate (Venlafaxine EP Impurity F), which could subsequently be reduced to Deshydroxy Venlafaxine in the presence of certain excipients or catalysts. tlcpharma.com Investigating the interaction of venlafaxine with common pharmaceutical excipients could reveal specific pathways leading to this impurity. researchgate.net

Future research in this area would involve stress testing studies of venlafaxine hydrochloride, followed by the isolation and structural elucidation of degradation products. The use of isotopic labeling studies, where specific atoms in the venlafaxine molecule are replaced with isotopes (e.g., ¹⁸O in the hydroxyl group), could definitively trace the origin of the impurity and elucidate the exact chemical transformations involved.

Design and Synthesis of Chemically Related Analogs for Structure-Activity Relationship Exploration

While this compound is primarily considered an impurity, exploring its structure-activity relationship (SAR) could provide valuable insights into the toxicology and pharmacology of venlafaxine-related compounds. The design and synthesis of chemically related analogs are central to such an exploration. The goal would be to systematically modify the structure of Deshydroxy Venlafaxine and assess how these changes affect its (potential) biological activity.

SAR exploration would involve synthesizing analogs with modifications at key positions:

The Aromatic Ring: The 4-methoxy group on the phenyl ring could be replaced with other substituents (e.g., hydroxyl, halogen, alkyl) or moved to other positions (2- or 3-position) to probe the electronic and steric requirements for any observed activity. The synthesis of the hydroxyl analog, for example, would yield 4-(1-Cyclohexyl-2-(dimethylamino)ethyl)phenol, which is itself a known impurity. synzeal.com

The Cyclohexyl Ring: The cyclohexane moiety could be replaced with other cyclic or acyclic aliphatic groups to understand the role of its conformation and lipophilicity.

The Dimethylamino Group: The N,N-dimethylamino group could be modified to other secondary or primary amines (e.g., N-desmethyl or N,N-didesmethyl analogs) to evaluate the importance of the amine's basicity and substitution pattern.

The synthetic strategies to access these analogs would likely be adapted from established routes for venlafaxine itself. nih.gov For example, starting with differently substituted phenylacetonitriles or using alternative cyclic ketones in the initial Grignard reaction would provide a versatile platform for generating a library of analogs. google.com Subsequent biological screening of these novel compounds could reveal unexpected pharmacological or toxicological profiles, contributing to a more comprehensive understanding of the venlafaxine chemical space.

Advanced Preclinical Models for Understanding Metabolite Effects

To understand the potential biological effects of venlafaxine impurities like this compound, advanced preclinical models are required. While this specific compound may not have been extensively studied, the methodologies applied to the parent drug and its major metabolites provide a clear roadmap for future research.

One powerful model is the zebrafish (Danio rerio) . A recent study used zebrafish to evaluate the developmental and behavioral toxicity of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV). oup.com The study assessed endpoints such as hatching rate, mortality, body length, and developmental abnormalities (e.g., pericardial edema). oup.com This model is highly advantageous due to the rapid development, genetic tractability, and optical transparency of the embryos, allowing for high-throughput screening of the potential toxicological effects of this compound. oup.com

Another advanced approach involves metabolomics in rodent models . A study investigating the effects of venlafaxine on resilience to chronic mild stress (CMS) in rats employed a metabolomic approach to analyze changes in energy metabolites in the ventral hippocampus. nih.gov This type of model could be used to determine if this compound induces any significant shifts in brain metabolism or other systemic metabolic pathways, providing clues to its potential neuroactivity or toxicity. nih.gov Such studies allow for an unbiased and comprehensive assessment of the biochemical perturbations caused by a compound.

Table 2: Advanced Preclinical Models for Metabolite/Impurity Evaluation

| Model | Application | Key Endpoints | Relevance for this compound |

| Zebrafish Larvae | Developmental & Behavioral Toxicity | Mortality, Hatching Rate, Morphological Defects, Oxidative Stress, DNA Methylation oup.com | High-throughput screening for potential teratogenic, cardiotoxic, or neurotoxic effects. |

| Rodent Chronic Stress Models (e.g., CMS) | Neuropharmacology & Metabolomics | Anhedonic-like Behavior, Changes in Brain Metabolite Concentrations (e.g., glycolysis, beta-oxidation) nih.gov | Investigation of potential psychoactive properties or neurotoxic metabolic disruption. |

| In Vitro CYP450 Enzyme Assays | Metabolic Profiling | Inhibition or induction of specific cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) drugbank.comnih.gov | Determining if the impurity interacts with key drug-metabolizing enzymes, indicating a potential for drug-drug interactions. |

Innovative Spectroscopic and Chromatographic Approaches for Trace Analysis

The detection and quantification of impurities at trace levels in complex matrices require highly sensitive and selective analytical methods. For this compound, this is crucial for ensuring pharmaceutical quality and for conducting pharmacokinetic or toxicological studies where concentrations may be exceedingly low.

Chromatographic methods have evolved significantly. While standard HPLC with UV detection is widely used, Ultra-High-Performance Liquid Chromatography (UHPLC) offers substantial improvements in resolution, speed, and sensitivity. researchgate.netijiset.com When coupled with tandem mass spectrometry (UHPLC-MS/MS), it becomes the gold standard for trace analysis. This technique provides exceptional selectivity and sensitivity, allowing for the quantification of this compound in complex biological fluids like plasma or urine, or for detecting its presence at very low levels in the drug substance.

Innovative sample preparation techniques are also critical. Solid-phase microextraction (SPME) is a solvent-free method that can be used to extract and preconcentrate analytes from a sample before chromatographic analysis. researchgate.net The development of novel SPME coatings, potentially incorporating molecularly imprinted polymers, could offer highly selective extraction of this compound and related structures.

Spectroscopic approaches also hold promise. While NMR and traditional IR are used for structural confirmation, techniques like three-dimensional fluorescence spectroscopy could be explored for rapid screening. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique that can provide fingerprint-like spectra of molecules at very low concentrations, potentially enabling direct and rapid detection without extensive sample preparation. researchgate.net The development of a SERS-based method for this compound could offer a novel approach for quality control screening.

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for quantifying Deshydroxy Venlafaxine HCl in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (250–310 nm) is widely used, employing a mobile phase of acetonitrile, triethylamine, and water. Retention time alignment with reference standards ensures specificity .

- Validation : Include system suitability tests (e.g., resolution, tailing factor) and calibration curves (linearity: 90–110% of label claim) to meet USP guidelines .

Q. How can researchers assess the purity and stability of this compound in experimental formulations?

- Approach : Conduct forced degradation studies under acidic, basic, oxidative, and thermal conditions. Use HPLC to quantify impurities (e.g., Venlafaxine-related Compound A) and monitor stability-indicating parameters like dissolution profile consistency .

Advanced Research Questions

Q. How should experimental designs address contradictory findings regarding this compound’s pharmacological activity compared to its parent compound, Venlafaxine HCl?

- Experimental Design :

- In vitro : Compare serotonin/norepinephrine reuptake inhibition (IC₅₀) using radioligand binding assays.

- In vivo : Employ behavioral models (e.g., forced swim test for depression) with dose-response curves to differentiate metabolite efficacy .

- Data Analysis : Apply non-linear regression to assess potency differences and ANOVA for inter-group variability. Address confounding factors (e.g., metabolic enzyme activity) through pharmacokinetic profiling.

Q. What optimization strategies are effective for developing controlled-release formulations of this compound?

- Methodology : Utilize Response Surface Methodology (RSM) with a one-factor design to optimize variables like polymer concentration (e.g., organogel matrices). Evaluate dissolution profiles at 2, 4, 8, 12, and 20 hours to validate sustained release .

- Validation : Confirm dose uniformity (<5% RSD) and correlate in vitro-in vivo release using biorelevant media.

Q. How can researchers resolve discrepancies in reported metabolite bioavailability across preclinical studies?

- Hypothesis Testing :

- Cross-species comparison : Assess hepatic metabolism using microsomal assays (human vs. rodent).

- Pharmacokinetic modeling : Use compartmental analysis to identify saturation points in metabolite formation .

- Contradiction Mitigation : Standardize sampling intervals and bioanalytical methods (e.g., LC-MS/MS for enhanced sensitivity).

Q. What protocols ensure robust dissolution testing for this compound in extended-release formulations?

- Procedure :

- Apparatus : USP Apparatus 2 (paddle) at 100 rpm, with water as the dissolution medium (900 mL).

- Sampling : Filter aliquots at 2, 4, 8, 12, and 20 hours, correcting for capsule shell interference via blank subtraction .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Ventilation : Use fume hoods to minimize aerosol exposure.

- Storage : Seal containers tightly and store at controlled room temperature (20–25°C).

- PPE : Wear nitrile gloves and respiratory protection during weighing .

Tables for Methodological Reference

| Parameter | HPLC Conditions | Dissolution Testing |

|---|---|---|

| Mobile Phase | Acetonitrile:Triethylamine:Water | Water (900 mL) |

| Detection | UV (250–310 nm) | UV alignment with standard |

| Acceptance Criteria | 90–110% label claim | USP Table 2 compliance |

| Key Validation Metrics | Linearity, precision, LOD/LOQ | Dose uniformity, dissolution rate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.